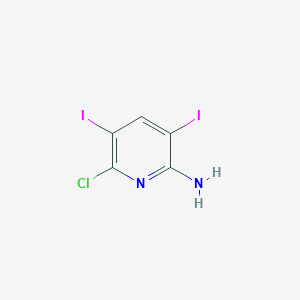

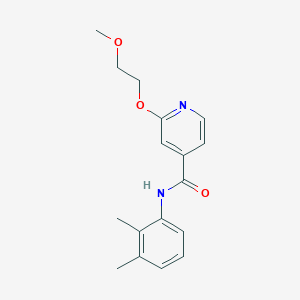

![molecular formula C14H21ClN2O B2412577 盐酸2-(甲氧甲基)-1-戊基-1H-苯并[d]咪唑 CAS No. 1215382-28-7](/img/structure/B2412577.png)

盐酸2-(甲氧甲基)-1-戊基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride” is a complex organic compound. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are of particular interest . There are various methods for the synthesis of imidazoles, including the cyclization of amido-nitriles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .科学研究应用

血管紧张素II受体拮抗剂

对非肽血管紧张素II (AII) 受体拮抗剂的研究导致了 N-(联苯基甲基)咪唑的发现,该化合物在口服给药时显示出有效的降压作用。这与该类别中较早的化合物形成对比,后者主要仅通过静脉注射给药才有效。联苯的 2' 位存在酸性基团对于 AII 受体的高亲和力和良好的口服降压效力至关重要,四唑环成为最有效的酸性异构体。该系列中一种值得注意的化合物 DuP 753 正在开发中,用于治疗高血压 (Carini 等人,1991)。

缓蚀

一项关于三种新的 2,4,5-三取代咪唑衍生物在酸性溶液中对低碳钢的缓蚀效率的研究发现,这些化合物表现出显着的缓蚀效率,其中一种衍生物显示出高达 96% 的效率。所研究分子的强吸附遵循 Langmuir 模型,表明混合类型的吸附(物理吸附和化学吸附)。这些发现突出了咪唑衍生物作为有效缓蚀剂的潜力,扫描电子显微镜 (SEM)、XPS、XRD 分析和量子化学计算 (DFT) 进一步支持了这一点 (Prashanth 等人,2021)。

抗癌潜力

一系列新的 2,4,5-三取代和 1,2,4,5-四取代咪唑对各种癌细胞类型表现出显着的抗癌潜力,包括诱导 A549 细胞凋亡和细胞衰老。这些化合物抑制锚定非依赖性生长和细胞迁移,并诱导细胞周期在 G2/M 期停滞。特别是化合物 NSC 771432 在抑制 A549 细胞生长方面显示出有希望的结果,突出了咪唑类化合物在癌症治疗中的潜力 (Sharma 等人,2014)。

作用机制

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

安全和危害

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

未来方向

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles are both highly topical and necessary . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

2-(methoxymethyl)-1-pentylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17-2;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYJFGCKESLYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1COC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

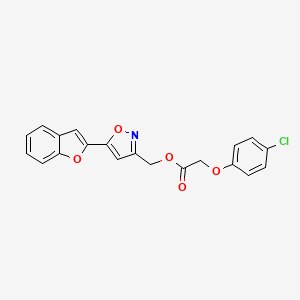

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)

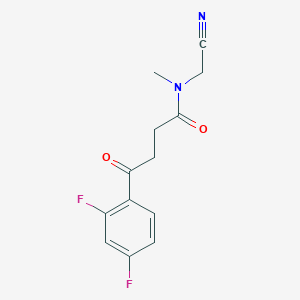

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

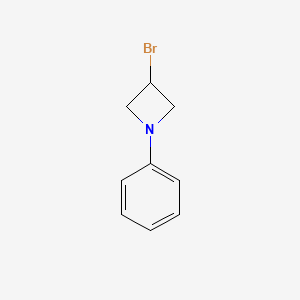

![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)